![molecular formula C6H4BrClN4 B1445643 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1260787-71-0](/img/structure/B1445643.png)
3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
Overview
Description
3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a chemical compound . It is associated with the class of compounds known as pyrazolopyridines .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Scientific Research Applications
Synthesis of Derivatives
The pyrazolo[4,3-d]pyrimidine scaffold is a versatile structure in medicinal chemistry, often used as a starting point for synthesizing various derivatives with potential therapeutic applications. Researchers have developed numerous synthetic strategies to create 1H-pyrazolo[3,4-b]pyridine derivatives, which could be applicable to “3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine” as well .
Anticancer Activity
Pyrimidine derivatives have been evaluated for their anticancer properties. For instance, some novel 1,2,4-triazole containing pyrimidine derivatives have shown effective activity in cancer cell lines using assays like the MTT assay . This suggests that “3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine” may also be researched for its potential anticancer effects.
Kinase Inhibition
Fused pyrimidine derivatives have been studied for their inhibitory activity against various kinases. A 3-pyridylfuro[2,3-d]pyrimidine derivative exhibited selective and potent inhibitory activity against GSK-3b kinase . This indicates that “3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine” could be explored for kinase inhibition applications.
Cyclin-dependent Kinase (CDK) Targeting
Pyrazolo[4,3-d]pyrimidine compounds have been designed as novel CDK2 targeting compounds. These compounds showed superior cytotoxic activities against various cancer cell lines , suggesting a potential application in targeting CDKs for cancer therapy.
properties
IUPAC Name |
3-bromo-7-chloro-1-methylpyrazolo[4,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN4/c1-12-4-3(5(7)11-12)9-2-10-6(4)8/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEGGXQLIPIEEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)Br)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857694 | |
Record name | 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine | |
CAS RN |
1260787-71-0 | |
Record name | 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.